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molecular formula C10H17N3O3 B8368552 tert-butyl 2-oxohexahydropyrrolo[3,4-d]imidazole-5(1H)-carboxylate

tert-butyl 2-oxohexahydropyrrolo[3,4-d]imidazole-5(1H)-carboxylate

Cat. No. B8368552
M. Wt: 227.26 g/mol
InChI Key: BAJLBLBJSONSLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07750034B2

Procedure details

To a solution of tert-butyl cis-3,4-diaminopyrrolidine-1-carboxylate (the product in Intermediate 11, Step C; 140 mg) and triethylamine (0.29 mL) in dichloromethane (10 mL) was added phosgene (20% in benzene, 0.4 mL) at 0° C. and the reaction mixture allowed to warm up to room temperature. The solution was evaporated after stirring for one h and purified on a Biotage Horizon® system (silica gel, 10-20% gradient of methanol containing 10% ammonium hydroxide in dichloromethane). The tert-butyl 2-oxohexahydropyrrolo[3,4-d]imidazole-5(1H)-carboxylate obtained was dissolved in trifluoroacetic acid/dichloromethane (2 mL, 1:1) and eluted through Strata-X-C™ ion exchange resin. The desired product was eluted with a solution of concentrated ammonium hydroxide in methanol (5%) and evaporated under reduced pressure.
Name
tert-butyl cis-3,4-diaminopyrrolidine-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 11
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.29 mL
Type
reactant
Reaction Step Three
Quantity
0.4 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C@H:2]1[C@@H:6]([NH2:7])[CH2:5][N:4]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:3]1.C(N(CC)CC)C.[C:22](Cl)(Cl)=[O:23]>ClCCl>[O:23]=[C:22]1[NH:1][CH:2]2[CH2:3][N:4]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:5][CH:6]2[NH:7]1

Inputs

Step One
Name
tert-butyl cis-3,4-diaminopyrrolidine-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H]1CN(C[C@@H]1N)C(=O)OC(C)(C)C
Step Two
Name
Intermediate 11
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0.29 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.4 mL
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
after stirring for one h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was evaporated
CUSTOM
Type
CUSTOM
Details
purified on a Biotage Horizon® system (silica gel, 10-20% gradient of methanol containing 10% ammonium hydroxide in dichloromethane)

Outcomes

Product
Name
Type
product
Smiles
O=C1NC2C(N1)CN(C2)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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